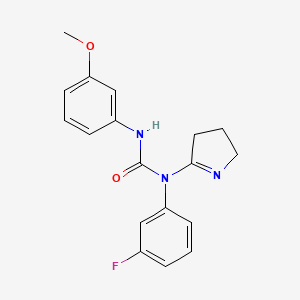
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- Molecular Formula : C18H19FN2O2
- Molecular Weight : 316.35 g/mol
Structural Features
The compound features a urea moiety linked to two aromatic systems: a fluorophenyl group and a methoxyphenyl group, along with a dihydropyrrole ring. This unique structure is believed to contribute to its biological activities.
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.2 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 12.5 | Cell cycle arrest |
| This compound | A549 (Lung) | TBD | TBD |
Antiviral Activity
The compound has also been evaluated for antiviral activity against various viruses. Preliminary findings suggest that it may inhibit viral replication through interference with viral polymerases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity. For example:
- Fluorine Substitution : The presence of fluorine on one of the phenyl rings has been associated with increased potency against certain cancer cell lines.
- Methoxy Group : The methoxy substitution enhances solubility and bioavailability, crucial for effective therapeutic action.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of the compound and tested their efficacy against human cancer cell lines. The compound demonstrated promising results, particularly against lung cancer cells, suggesting potential for further development as an anticancer agent .
Case Study 2: Antiviral Studies
Another study focused on the antiviral properties of similar pyrrole derivatives, revealing that they effectively inhibited Hepatitis B virus replication with low cytotoxicity . This highlights the potential of the compound in treating viral infections.
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-8-3-6-14(12-16)21-18(23)22(17-9-4-10-20-17)15-7-2-5-13(19)11-15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEMASJBNSOPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














